molecular formula C3H7B B1290747 1-Bromopropane-d7 CAS No. 61909-26-0

1-Bromopropane-d7

Cat. No.: B1290747
CAS No.: 61909-26-0
M. Wt: 129.03 g/mol
InChI Key: CYNYIHKIEHGYOZ-CNQUWIHNSA-N
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Description

1-Bromopropane-d7 is a deuterated derivative of 1-bromopropane. It is a compound where six hydrogen atoms in the propane molecule are replaced by deuterium, a stable isotope of hydrogen. This substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Mechanism of Action

Target of Action

It’s parent compound, 1-bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may interact with similar biological targets, potentially influencing reproductive processes.

Mode of Action

It’s known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of pharmaceuticals . Therefore, it’s plausible that the deuterium atoms in this compound could alter its interaction with biological targets compared to 1-Bromopropane.

Biochemical Pathways

This compound likely affects similar biochemical pathways as 1-Bromopropane. The parent compound, 1-Bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that this compound may influence reproductive pathways.

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may differ from those of 1-Bromopropane due to the presence of deuterium atoms.

Result of Action

Given its structural similarity to 1-bromopropane, it’s plausible that it may have similar effects, such as disrupting the follicle growth process in non-pregnant female rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can impact its stability . Furthermore, its use and disposal must be managed carefully to prevent environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromopropane-d7 typically involves the bromination of deuterated propane. One common method is the free-radical addition of bromine to deuterated propene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Bromopropane-d7 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: The compound can undergo elimination reactions to form deuterated alkenes.

    Oxidation and Reduction: Although less common, it can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like hexane.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

    Substitution: Products include deuterated alcohols, nitriles, and amines.

    Elimination: Deuterated alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents used, products can range from deuterated carboxylic acids to deuterated alkanes.

Scientific Research Applications

1-Bromopropane-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and in the study of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopropane: The non-deuterated analog of 1-Bromopropane-d7.

    1-Bromo-2,2,3,3,3-pentadeuteriopropane: Another deuterated derivative with a different substitution pattern.

    1-Bromo-3,3,3-trideuteriopropane: A partially deuterated analog.

Uniqueness

This compound is unique due to its high degree of deuteration, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ from non-deuterated and partially deuterated analogs, providing distinct advantages in specific research applications.

Properties

IUPAC Name

1-bromo-1,1,2,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-CNQUWIHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631785
Record name 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61909-26-0
Record name 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61909-26-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromopropane-d7
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1-Bromopropane-d7
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